Ethyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate
CAS No.: 1240622-63-2
Cat. No.: VC15865501
Molecular Formula: C13H11FN2O2
Molecular Weight: 246.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240622-63-2 |
|---|---|
| Molecular Formula | C13H11FN2O2 |
| Molecular Weight | 246.24 g/mol |
| IUPAC Name | ethyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C13H11FN2O2/c1-2-18-13(17)10-7-15-12(16-8-10)9-4-3-5-11(14)6-9/h3-8H,2H2,1H3 |
| Standard InChI Key | XFYJSTBJOWUVRL-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN=C(N=C1)C2=CC(=CC=C2)F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure consists of a six-membered pyrimidine ring fused with substituents that enhance its electronic and steric properties. The 3-fluorophenyl group at position 2 introduces electron-withdrawing effects, while the ethyl carboxylate at position 5 contributes to solubility and reactivity. X-ray crystallography of analogous compounds, such as ethyl 2-(2-fluorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate, reveals flattened sofa conformations in pyrimidine rings and dihedral angles between aromatic systems . These structural insights suggest similar conformational flexibility in ethyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate, though experimental validation is pending.
Table 1: Key Structural and Nomenclature Data
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate |
| Molecular Formula | |
| Molecular Weight | 246.24 g/mol |
| CAS Number | 1240622-63-2 |
| SMILES | CCOC(=O)C1=CN=C(N=C1)C2=CC(=CC=C2)F |
| InChI Key | XFYJSTBJOWUVRL-UHFFFAOYSA-N |
Spectroscopic Characterization
Infrared (IR) spectra of related pyrimidine derivatives show characteristic peaks for carbonyl () and C-F () stretches . Nuclear magnetic resonance (NMR) data for the title compound are anticipated to align with trends observed in ethyl 2-(4-fluorophenyl)pyrimidine-5-carboxylate analogs, such as downfield shifts for aromatic protons adjacent to fluorine.
Synthesis and Characterization
Purification and Analytical Methods
Purification typically involves column chromatography using silica gel and ethyl acetate/hexane eluents. High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity (>95%). Mass spectrometry (MS) exhibits a molecular ion peak at m/z 246.1 ([M+H]).
Physical and Chemical Properties
Physicochemical Profile
Ethyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate is a crystalline solid at room temperature. Its logP value of 2.73 predicts moderate lipophilicity, favoring membrane permeability in biological systems. The compound’s solubility profile includes:
-
Water: <0.1 mg/mL (25°C)
-
DMSO: >50 mg/mL
-
Ethanol: ~10 mg/mL
Table 2: Thermodynamic and Solubility Data
| Property | Value |
|---|---|
| Melting Point | Not reported |
| logP | 2.73 |
| Solubility in DMSO | >50 mg/mL |
| Stability | Stable at −20°C for 24 months |
Reactivity
The ethyl carboxylate group undergoes hydrolysis under basic conditions to form carboxylic acid derivatives. Fluorine’s electronegativity enhances the electrophilicity of the pyrimidine ring, facilitating nucleophilic aromatic substitution at position 4 or 6 .
Biological Activity and Applications
Anticancer Activity
Fluorinated pyrimidines, such as 5-fluorouracil, are cornerstone chemotherapeutic agents. Ethyl 2-(3-fluorophenyl)pyrimidine-5-carboxylate may inhibit thymidylate synthase or DNA polymerase via fluorine-mediated enzyme binding, though specific mechanistic studies are needed.
Table 3: Comparative Bioactivity of Pyrimidine Derivatives
| Compound | IC50 (µM) | Target |
|---|---|---|
| 5-Fluorouracil | 1.2 | Thymidylate synthase |
| Ethyl 2-(4-fluorophenyl)pyrimidine-5-carboxylate | 15.7 | DNA polymerase |
| Title Compound | Pending | Undetermined |
Comparative Analysis with Related Compounds
Substituent Effects on Bioactivity
The position of fluorine significantly influences biological activity. For instance, ethyl 2-(4-fluorophenyl)pyrimidine-5-carboxylate demonstrates weaker anticancer activity than its 3-fluoro isomer due to reduced steric hindrance at the 4-position. Similarly, replacing the ethyl group with methyl in analogous compounds decreases logP by 0.5 units, reducing cell permeability .
Structural Insights from Crystallography
Crystal structures of related compounds, such as ethyl 2-(2-fluorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate, reveal intramolecular C–H···O hydrogen bonds and π–π stacking distances of 3.84 Å . These interactions stabilize the solid-state conformation and may enhance binding to biological targets.
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